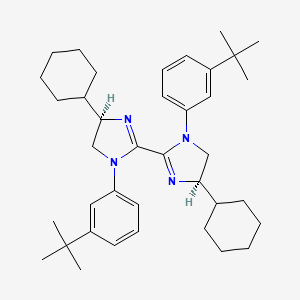
(4R,4'R)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-dicyclohexyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biimidazole core with bulky tert-butyl and cyclohexyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully reduced imidazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound may be explored for its potential interactions with biomolecules. Its structural features could enable it to bind to specific proteins or enzymes, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound’s stability and reactivity might be leveraged for drug development. It could serve as a scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Mécanisme D'action
The mechanism of action of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-2,2’-(((3,5-Di-tert-butyl-4-methoxyphenyl)phosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- tert-Butyl carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole stands out due to its unique combination of bulky tert-butyl and cyclohexyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.
Propriétés
Formule moléculaire |
C38H54N4 |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
(4R)-1-(3-tert-butylphenyl)-2-[(4R)-1-(3-tert-butylphenyl)-4-cyclohexyl-4,5-dihydroimidazol-2-yl]-4-cyclohexyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C38H54N4/c1-37(2,3)29-19-13-21-31(23-29)41-25-33(27-15-9-7-10-16-27)39-35(41)36-40-34(28-17-11-8-12-18-28)26-42(36)32-22-14-20-30(24-32)38(4,5)6/h13-14,19-24,27-28,33-34H,7-12,15-18,25-26H2,1-6H3/t33-,34-/m0/s1 |
Clé InChI |
NMMHJRBJYFVELK-HEVIKAOCSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC=C1)N2C[C@H](N=C2C3=N[C@@H](CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


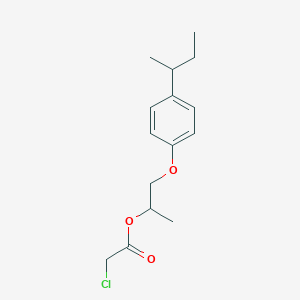
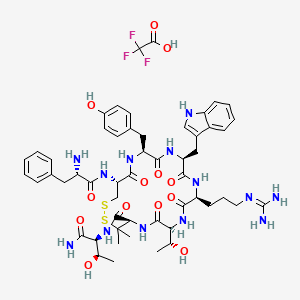


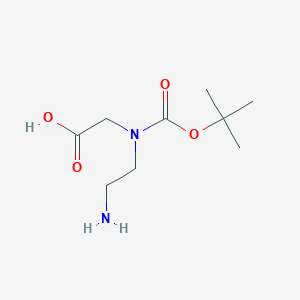
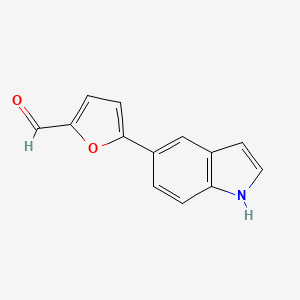
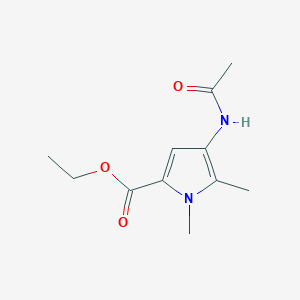
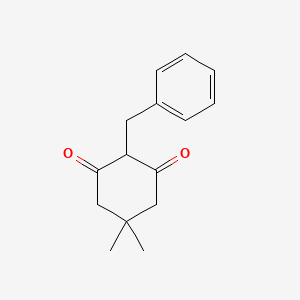
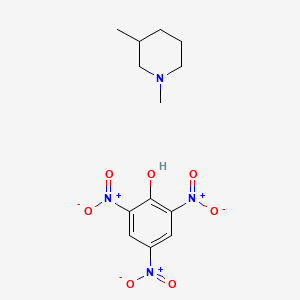
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
